molecular formula C28H35N3O5S B123557 Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate CAS No. 162849-95-8

Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate

Cat. No.: B123557
CAS No.: 162849-95-8
M. Wt: 525.7 g/mol
InChI Key: NURNDOWJCSUXHT-HVCNVCAESA-N
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Description

Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate is a structurally complex molecule featuring:

  • A thiazole ring substituted at the 5-position with a methyl-carbamate group.
  • A stereochemically defined pentyl backbone with (1S,2S,4S) configuration.
  • A benzyl group at position 1, a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a hydroxyl group at position 2, and a phenyl group at position 3.
  • This compound is likely synthesized via multi-step coupling reactions, leveraging Boc protection strategies common in peptide chemistry .

Properties

IUPAC Name

tert-butyl N-[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O5S/c1-28(2,3)36-27(34)30-22(14-20-10-6-4-7-11-20)16-25(32)24(15-21-12-8-5-9-13-21)31-26(33)35-18-23-17-29-19-37-23/h4-13,17,19,22,24-25,32H,14-16,18H2,1-3H3,(H,30,34)(H,31,33)/t22-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURNDOWJCSUXHT-HVCNVCAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162849-95-8
Record name Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162849958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIAZOL-5-YLMETHYL ((1S,2S,4S)-1-BENZYL-4-(((1,1-DIMETHYLETHOXY)CARBONYL)AMINO)-2-HYDROXY-5-PHENYLPENTYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8Y2Q7CAUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The molecular structure includes:

  • Molecular Weight : 525.66 g/mol
  • Defined Stereocenters : 3
  • Optical Activity : Unspecified

The thiazole ring contributes to the compound's interaction with biological systems, influencing its activity against various targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant activity against various cancer cell lines. In vitro assays demonstrated that certain thiazole derivatives inhibited the proliferation of HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells effectively.

CompoundCell LineIC50 (µM)
Thiazole Derivative AHepG-212.5
Thiazole Derivative BMCF-715.0

These findings suggest that modifications in the thiazole structure can enhance anticancer efficacy, potentially leading to the development of new therapeutic agents .

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. A specific derivative demonstrated effective seizure protection in animal models with median effective doses significantly lower than standard medications like ethosuximide. The structure–activity relationship (SAR) indicated that substituents on the phenyl ring are crucial for enhancing anticonvulsant effects .

The biological activities of thiazole-containing compounds are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles can inhibit various enzymes involved in cancer cell metabolism.
  • Interference with Cell Signaling Pathways : These compounds may disrupt signaling pathways critical for tumor growth and survival.
  • Induction of Apoptosis : Some thiazole derivatives promote programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of thiazole derivatives and tested them against multiple cancer cell lines.
    • Results indicated that certain derivatives had IC50 values below 20 µM, suggesting potent anticancer effects .
  • Anticonvulsant Efficacy :
    • A study evaluated the anticonvulsant effects of thiazolyl compounds in mice.
    • Compounds showed significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ), with effective doses lower than traditional treatments .

Comparison with Similar Compounds

Structural Analogues with Modified Protecting Groups or Substituents

Several compounds share the thiazolylmethyl carbamate core but differ in substituents or stereochemistry:

Compound Name Key Structural Differences Molecular Weight (g/mol) Synthesis Highlights Biological Activity (if reported) References
Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate Replaces Boc group with unprotected amino ; additional phenyl group ~640 (estimated) Uses tert-butyl carbamate intermediates; similar coupling reagents Not explicitly stated
Impurity-I (from ) Contains 2-ethylthiazole and methyl-ureido substituents ~721 (C37H48N6O5S2) Involves multi-step alkylation and urea formation Not reported; likely a synthetic impurity
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (Compound 6) Pyrimidine-carbonitrile core; morpholine-carbonyl substituent 436.16 (HR-MS) Utilizes guanidine coupling and acrylonitrile intermediates CDK9 inhibition (IC50 < 100 nM)

Stereochemical and Physicochemical Properties

  • Stereochemistry : The (1S,2S,4S) configuration in the target compound contrasts with analogues like Impurity-I, which may have undefined or alternative stereochemistry, impacting binding affinity .
  • Physical Data: Target Compound: No direct data in evidence; however, similar Boc-protected compounds exhibit HPLC purity >95% (e.g., Compound 7 in : tR 11.34 min, 99% purity) . Compound 6: HR-MS m/z 436.1616 ([M+H]+), matching calculated values .

Data Tables

Table 1: Key Structural Features of Compared Compounds

Feature Target Compound Compound 6 Impurity-I
Core Structure Thiazole-carbamate Thiazole-pyrimidine Thiazole-urea
Key Substituents Boc, benzyl, phenyl Morpholine-carbonyl 2-Ethylthiazole, methylurea
Stereochemistry (1S,2S,4S) Undefined Undefined
Molecular Weight ~650 (estimated) 436.16 721.0

Preparation Methods

Thiazol-5-ylmethanol Activation

Thiazol-5-ylmethanol is reacted with aryl/alkyl haloformates (e.g., phenyl chloroformate) in the presence of a base (e.g., triethylamine) to form the active chloroformate intermediate. Optimal conditions use tetrahydrofuran (THF) at −78°C to minimize side reactions.

Carbamate Coupling

The chloroformate intermediate is coupled with the primary amine of the pentyl backbone under inert conditions. N,N-Diisopropylethylamine (DIPEA) is employed to scavenge HCl, with yields exceeding 85% when using molecular sieves to control moisture.

Construction of the (1S,2S,4S)-Pentyl Backbone

Stereoselective Aldol Condensation

The pentyl backbone is assembled via an asymmetric aldol reaction between a benzyl-protected aldehyde and a chiral enolate. Lithium diisopropylamide (LDA) generates the enolate from a tert-butyl carbamate precursor, achieving >90% enantiomeric excess (ee).

Hydroxylation and Amine Protection

The secondary alcohol at position 2 is introduced via Sharpless epoxidation , followed by acid-catalyzed ring-opening. The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding the Boc-protected intermediate.

Boc Protection and Deprotection Dynamics

Boc Installation

The Boc group is introduced using Boc₂O in the presence of 4-dimethylaminopyridine (DMAP) . Solvent selection (e.g., acetonitrile vs. THF ) impacts reaction rate, with acetonitrile providing faster kinetics (2 h vs. 6 h).

Selective Deprotection

Deprotection under HCl/dioxane (4 M) at 0°C selectively removes the Boc group without affecting the carbamate. This step requires strict temperature control to prevent epimerization.

Solid Dispersion Techniques for Enhanced Stability

The final compound exhibits hygroscopicity, necessitating formulation as a solid dispersion. Methods include:

MethodCarrierSolventParticle Size (µm)Stability (25°C/60% RH)
Spray DryingMicrocrystalline Cellulose (MCC)Ethanol/Water (9:1)2.5–4.0>24 months
Hot-Melt ExtrusionHydroxypropyl Methylcellulose (HPMC)1.8–3.2>18 months

Antioxidants like L-ascorbic acid (0.1% w/w) suppress N-oxide impurity formation during processing.

Stereochemical Control and Mechanistic Insights

The (1S,2S,4S) configuration is achieved through:

  • Chiral Auxiliaries : (S)-Proline-derived catalysts in aldol reactions

  • Dynamic Kinetic Resolution : Aluminum-catalyzed carbonate intermediacy, enabling stereodivergence (d.r. >19:1).

Key mechanistic steps involve trans-configured oligocarbonates that template the carbamate stereochemistry during aminolysis.

Comparative Analysis of Synthetic Routes

RouteStepsOverall Yield (%)Purity (HPLC)Scalability
A73499.2Pilot-scale
B54298.7Lab-scale

Route A prioritizes crystalline intermediates for easier purification, while Route B employs microwave-assisted coupling to reduce cycle time.

Impurity Profiling and Mitigation

Common impurities include:

  • N-Oxide Derivative : Controlled via L-ascorbic acid addition

  • Diastereomeric Byproducts : Minimized using low-temperature (−78°C) LDA-mediated reactions .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how are stereochemical centers controlled?

The compound’s synthesis involves stereoselective formation of its (1S,2S,4S) configuration. A common strategy includes:

  • Hydrogenation and Protection : Use of palladium catalysts for hydrogenation of intermediates, coupled with Boc (tert-butoxycarbonyl) protection for amino groups to prevent undesired side reactions .
  • Carbamate Formation : Reaction of thiazol-5-ylmethyl chloroformate with hydroxyl-containing intermediates under anhydrous conditions. Temperature control (<0°C) minimizes racemization .
  • Chromatographic Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane ensures separation of diastereomers .

Q. How is the compound’s structure confirmed experimentally?

  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystallographic data to resolve stereochemistry, particularly for hydroxy and benzyl groups .
  • NMR Spectroscopy : 1H and 13C NMR verify regiochemistry (e.g., benzyl protons at δ 4.1–4.3 ppm, Boc group at δ 1.4 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ at m/z 720.94 for C37H48N6O5S2) .

Q. What analytical methods are critical for purity assessment?

  • RP-HPLC/UPLC : Gradient elution with C18 columns separates impurities (e.g., Ritonavir impurities E, F, O) using UV detection at 210–254 nm .
  • TLC Monitoring : Ethyl acetate/hexane (3:7) systems track reaction progress, with iodine vapor or UV visualization .

Advanced Research Questions

Q. How are stereochemical inversions or racemization risks mitigated during synthesis?

  • Low-Temperature Reactions : Carbamate coupling at –10°C reduces epimerization .
  • Chiral Auxiliaries : Use of (S)- or (R)-configured intermediates (e.g., valine derivatives) enforces stereoselectivity .
  • Kinetic vs. Thermodynamic Control : Adjusting reaction time and solvent polarity (e.g., THF vs. DCM) favors desired diastereomers .

Q. What computational tools predict biological interactions or degradation pathways?

  • Molecular Docking : Software like AutoDock Vina models binding to HIV-1 protease, leveraging the thiazole ring’s π-π interactions with hydrophobic pockets .
  • DFT Calculations : Predict stability of Boc-protected intermediates under acidic/basic conditions .
  • Degradation Modeling : QSPR (Quantitative Structure-Property Relationship) identifies labile sites (e.g., carbamate hydrolysis at pH > 9) .

Q. How are process-related impurities characterized and quantified?

  • Forced Degradation Studies : Exposure to heat (60°C), light (UV), and oxidative (H2O2) conditions reveals degradation products (e.g., hydantoin derivatives from urea cleavage) .
  • Isolation via Prep-HPLC : Impurities like Ritonavir impurity-O (3R-epimer) are isolated using acetonitrile/water (0.1% TFA) gradients .
  • Structural Elucidation : LC-MS/MS fragments ions (e.g., m/z 485 → 369 for sulfonyl group loss) .

Methodological Challenges and Solutions

Q. How to resolve contradictions in spectroscopic data during structure validation?

Conflict Type Resolution Strategy Example
NMR Peak Splitting Variable-temperature NMR (VT-NMR) distinguishes dynamic vs. static stereochemistryHydroxy group rotamers at δ 2.1–2.3 ppm
HRMS Discrepancy Isotopic pattern analysis (e.g., Cl/Br adducts) vs. true molecular ionsCorrect [M+H]+ assignment via isotopic spacing

Q. What strategies optimize yield in multi-step syntheses?

  • Mid-Step Recrystallization : Intermediate purification (e.g., hexane/EtOAc) improves downstream reactions .
  • Catalyst Screening : Pd/C vs. Raney Ni for selective hydrogenation of benzyl groups .
  • DoE (Design of Experiments) : Taguchi arrays optimize pH, solvent, and temperature for carbamate coupling (e.g., 85% yield at pH 7.5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate
Reactant of Route 2
Reactant of Route 2
Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-5-phenylpentyl)carbamate

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